- Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based ChalconesCurrent Topics in Medicinal Chemistry (Sharjah, 2019, 19(5), 356-375,
Cas no 94284-66-9 (1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one)

94284-66-9 structure
Nom du produit:1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one
Numéro CAS:94284-66-9
Le MF:C7H10N2OS
Mégawatts:170.232100009918
MDL:MFCD08236737
CID:798439
PubChem ID:22744116
1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Propriétés chimiques et physiques
Nom et identifiant
-
- Ethanone,1-[4-methyl-2-(methylamino)-5-thiazolyl]-
- 1-(4-METHYL-2-(METHYLAMINO)THIAZOL-5-YL)ETHANONE
- 1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]ethanone
- 2-methylamino-4-methyl-5-acetylthiazole
- 5-acetyl-2-methylamino-4-methylthiazol
- 1-[4-METHYL-2-(METHYLAMINO)-1,3-THIAZOL-5-YL]ETHAN-1-ONE
- UDDDILVYEDVGMD-UHFFFAOYSA-N
- AB43889
- AK385680
- 1-(4-methyl-2-methylamino-thiazol-5-yl)ethanone
- 1-(4-methyl-2-methylamino-thiazol-5-yl)-ethanone
- 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one
- Ethanone, 1-[4-methyl-2-(methylamino)-5-thiazolyl]-
- 1-[4-METHY
- 1-[4-Methyl-2-(methylamino)-5-thiazolyl]ethanone (ACI)
- 1-(4-Methyl-2-methylaminothiazol-5-yl)ethanone
- 5-Acetyl-2-methylamino-4-methylthiazole
- 1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one
- CS-0059746
- DS-12936
- MFCD08236737
- AKOS006242417
- W18020
- DTXSID60628007
- EN300-2944924
- SCHEMBL1592594
- 94284-66-9
-
- MDL: MFCD08236737
- Piscine à noyau: 1S/C7H10N2OS/c1-4-6(5(2)10)11-7(8-3)9-4/h1-3H3,(H,8,9)
- La clé Inchi: UDDDILVYEDVGMD-UHFFFAOYSA-N
- Sourire: O=C(C)C1=C(C)N=C(NC)S1
Propriétés calculées
- Qualité précise: 170.05100
- Masse isotopique unique: 170.05138412g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 2
- Complexité: 163
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.7
- Surface topologique des pôles: 70.2
Propriétés expérimentales
- Point d'ébullition: 281.9±32.0°C at 760 mmHg
- Le PSA: 70.23000
- Le LogP: 1.76880
1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Informations de sécurité
- Description des dangers: H302-H315-H319-H335
- Conditions de stockage:Keep in dark place,Inert atmosphere,Room temperature
1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Données douanières
- Code HS:2934100090
- Données douanières:
Code douanier chinois:
2934100090Résumé:
2934100090. Composés (hydrogénés ou non) contenant structurellement un cycle thiazole non condensé. TVA: 17,0%. Taux de remboursement: 9,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2934100090 autres composés de structure contenant un cycle thiazole non épaissi, hydrogéné ou non TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: aucun droit NPF: 6,5% droit général: 20,0%
1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD51297-100mg |
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone |
94284-66-9 | 97% | 100mg |
¥126.0 | 2023-09-01 | |
Enamine | EN300-2944924-2.5g |
1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]ethan-1-one |
94284-66-9 | 95.0% | 2.5g |
$642.0 | 2025-03-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YL347-200mg |
1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one |
94284-66-9 | 97% | 200mg |
547.0CNY | 2021-07-12 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M65780-1g |
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one |
94284-66-9 | 1g |
¥1526.0 | 2021-09-08 | ||
Alichem | A059005401-250mg |
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone |
94284-66-9 | 97% | 250mg |
$264.60 | 2023-08-31 | |
Alichem | A059005401-1g |
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone |
94284-66-9 | 97% | 1g |
$661.50 | 2023-08-31 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M65780-100mg |
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one |
94284-66-9 | 100mg |
¥406.0 | 2021-09-08 | ||
Ambeed | A148115-100mg |
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone |
94284-66-9 | 98% | 100mg |
$20.0 | 2024-07-16 | |
Ambeed | A148115-250mg |
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone |
94284-66-9 | 95% | 250mg |
$42.0 | 2025-02-25 | |
Alichem | A059005401-100mg |
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone |
94284-66-9 | 97% | 100mg |
$162.74 | 2023-08-31 |
1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Méthode de production
Méthode de production 1
Conditions de réaction
Référence
Méthode de production 2
Conditions de réaction
1.1 Solvents: Acetone ; rt; 1.5 h, reflux
Référence
- Novel (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones as potent antimicrobial agentsBioorganic & Medicinal Chemistry, 2011, 19(24), 7349-7356,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Pyridine Solvents: Methanol ; 4 h, rt
Référence
- Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumor agentsEuropean Journal of Medicinal Chemistry, 2013, 70, 447-455,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Pyridine Solvents: Ethanol ; 4 h, rt
Référence
- Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agentsEuropean Journal of Medicinal Chemistry, 2021, 214,,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Pyridine Solvents: Ethanol ; 4 h, rt
Référence
- Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure-Activity Relationship, and Anticancer ActivitiesJournal of Medicinal Chemistry, 2013, 56(3), 640-659,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Pyridine Solvents: Methanol ; 3 h, rt
Référence
- Preparation of N-(4-(4-methylthiazol-5-yl)pyrimidin-2-yl)-N-phenylamines as specific cyclin-dependent kinase inhibitors useful as antitumor agents, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Pyridine Solvents: Methanol ; 2 - 3 h, rt
Référence
- Preparation of 4-heteroarylpyrimidines as specific cyclin-dependent kinase inhibitors for treating viruses, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Pyridine Solvents: Methanol ; rt → 0 °C; 0 - 5 °C; 2 h, 30 - 35 °C
Référence
- Preparation of LS007 impurity compound and its application thereof, China, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Pyridine Solvents: Methanol ; 2 h, rt
Référence
- 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological ActivityJournal of Medicinal Chemistry, 2004, 47(7), 1662-1675,
Méthode de production 10
Conditions de réaction
1.1 Solvents: Acetone ; rt; 1.5 h, reflux
Référence
- Thiazole-based aminopyrimidines and N-phenylpyrazolines as potent antimicrobial agents: synthesis and biological evaluationMedChemComm, 2014, 5(7), 915-922,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Pyridine Solvents: Methanol ; 4 h, rt
Référence
- Preparation of 7-(pyrimidin-2-ylamino)-2H-chromen-2-one derivatives as protein kinase inhibitors, China, , ,
Méthode de production 12
Conditions de réaction
1.1 Solvents: Acetone ; reflux
Référence
- Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents and Its Biological Evaluation and Molecular ModellingCurrent Topics in Medicinal Chemistry (Sharjah, 2021, 21(4), 258-268,
Méthode de production 13
Conditions de réaction
1.1 Solvents: Methanol ; 4 - 6 h, rt
Référence
- Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase InhibitorsJournal of Medicinal Chemistry, 2010, 53(11), 4367-4378,
Méthode de production 14
Conditions de réaction
Référence
- Thiazole derivatives, and pharmaceutical compositions comprising them, European Patent Organization, , ,
Méthode de production 15
Conditions de réaction
1.1 Solvents: Acetone ; 1.5 h, reflux
Référence
- Thiazole-based chalcones as potent antimicrobial agents. Synthesis and biological evaluationBioorganic & Medicinal Chemistry, 2011, 19(10), 3135-3140,
Méthode de production 16
Conditions de réaction
1.1 Solvents: Methanol ; 0 °C; 0 °C → rt; 4 h, rt
Référence
- Dual Inhibition of Mnk2 and FLT3 for potential treatment of acute myeloid leukaemiaEuropean Journal of Medicinal Chemistry, 2017, 139, 762-772,
1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Raw materials
1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Preparation Products
1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Littérature connexe
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
94284-66-9 (1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one) Produits connexes
- 1170447-88-7(N-(cyclohexylmethyl)-2-(4-methanesulfonylphenyl)amino-1,3-thiazole-4-carboxamide)
- 2228670-59-3(3-(4-acetamidophenyl)-2,2-dimethylpropanoic acid)
- 1556126-12-5(1-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)ethan-1-amine)
- 1491327-92-4(5-(2-bromo-5-methoxyphenyl)-1,2-oxazol-3-amine)
- 2172080-13-4(2-5-ethyl-1-(3-methoxy-2-methylpropyl)-1H-1,2,3-triazol-4-ylacetonitrile)
- 1909312-80-6(3-(3-Chlorophenyl)cyclohexan-1-amine hydrochloride)
- 63983-53-9(6,15-Diketo-13,14-dihydro-PGF1α)
- 20237-98-3(2,6-Bis(4-azidobenzylidene)cyclohexanone)
- 2248373-08-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylate)
- 2172216-12-3(2-(oxiran-2-yl)methylcyclobutan-1-ol)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:94284-66-9)1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one

Pureté:99%/99%/99%
Quantité:1g/5g/10g
Prix ($):155.0/588.0/1076.0